molecular formula C12H17N5O3 B2882998 3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 1207025-78-2

3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2882998
CAS No.: 1207025-78-2
M. Wt: 279.3
InChI Key: VTJMCESHGHILRM-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidopurine-dione class, characterized by a tricyclic xanthine core fused with a pyrimidine ring.

Properties

IUPAC Name

3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-15-9-8(16-5-3-4-13-11(16)14-9)10(18)17(12(15)19)6-7-20-2/h3-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJMCESHGHILRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCNC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex pyrimidine and purine framework. Its structural formula can be represented as follows:

C12H16N4O3\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_3

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. For instance, in vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

  • Case Study : A study evaluated the effects of the compound on HeLa cells (cervical cancer) and reported a dose-dependent reduction in cell viability with IC50 values around 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

Antiviral Activity

The compound has shown promise as an antiviral agent. Preliminary data suggest that it may inhibit viral replication through interference with viral RNA synthesis.

  • Research Findings : In a study focused on influenza virus strains, the compound demonstrated a significant reduction in viral titers when administered at early stages of infection. The mechanism was hypothesized to involve the inhibition of viral polymerase activity .

Antimicrobial Activity

The antimicrobial efficacy of 3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has also been explored. It exhibited activity against both Gram-positive and Gram-negative bacteria.

  • Data Summary : In vitro tests showed that the compound had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in nucleic acid synthesis.
  • Modulation of Cellular Signaling Pathways : It appears to influence pathways related to apoptosis and cell survival.
  • Interaction with DNA/RNA : The structural features suggest potential intercalation with DNA or RNA molecules, disrupting their normal function.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessIC50/MIC ValuesReference
AnticancerInduces apoptosisIC50 ~ 15 µM (HeLa)
AntiviralInhibits viral replicationNot specified
AntimicrobialEffective against bacteriaMIC 32-128 µg/mL

Scientific Research Applications

9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the purine family. Purine derivatives are known for their diverse biological activities and potential therapeutic applications . The compound features a pyrimidine ring fused with a purine moiety and is characterized by a benzyl group and a methoxyethyl substituent. The unique combination of these groups distinguishes it from similar compounds, potentially enhancing its biological activity.

Scientific Research Applications

9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has applications in chemistry, biology, medicine, and industry. It can be used as a building block for synthesizing complex molecules and as a model compound for studying reaction mechanisms. Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Biological Activity

Studies have explored the biological activity of 9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, particularly in medicinal chemistry. The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Similar Compounds

Similar compounds include other purine derivatives such as 2,6,9-Trisubstituted purine derivatives and pyrido[2,3-d]pyrimidine derivatives. The uniqueness of 9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other purine derivatives.

Purine-Based Ionic Liquids

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs and their substituents:

Compound Name R1 (Position 1) R2 (Position 3) Additional Features
Target Compound Methyl 2-Methoxyethyl Ether group enhances hydrophilicity
20a (C19H23N5O4) Methyl Methyl Simpler alkyl chains
21 (C22H29N5O4) Propyl Propyl Longer alkyl chains, lower polarity
22 (C24H33N5O4) Butyl Butyl Increased lipophilicity
9-(2-Chloro-6-fluorobenzyl) derivative Methyl 2-Chloro-6-fluorobenzyl Aromatic substituent for receptor targeting
Pigment Red 48:4 Methyl 4-Fluorobenzyl Industrial application as a pigment

Key Observations :

  • Polarity : The 2-methoxyethyl group in the target compound introduces an ether oxygen, likely improving aqueous solubility compared to purely alkyl-substituted analogs (e.g., 20a, 21) .
  • Biological Relevance: Substituents like chloro-fluorobenzyl () or dihydroxyphenethyl () are linked to adenosine receptor affinity or MAO-B inhibition, whereas the target compound’s methoxyethyl group may favor different pharmacokinetic profiles.

Key Observations :

  • Synthesis Efficiency : Yields for analogs range from 70% to 97%, with higher yields for simpler alkyl chains (e.g., 22 at 97%) . Microwave-assisted synthesis () may improve efficiency for derivatives with complex substituents.
  • Thermal Stability : Melting points correlate with molecular symmetry and intermolecular interactions; the target compound’s melting point is expected to fall within 200–250°C, similar to 20a and 21.

Key Observations :

  • Receptor Selectivity: Alkyl chain length (e.g., propyl in 21 vs. butyl in 22) modulates adenosine receptor affinity, with longer chains favoring A2A selectivity .
  • Therapeutic vs. Industrial Use: Structural analogs with aromatic substituents (e.g., 4-fluorobenzyl in Pigment Red 48:4) diverge into non-pharmaceutical applications, highlighting the role of substituents in directing functionality .

Preparation Methods

N1-Methylation

Introduction of the methyl group at the N1 position typically employs dimethyl sulfate ((CH₃O)₂SO₂) in the presence of potassium carbonate (K₂CO₃). Reaction optimization studies reveal that a 1:1.2 molar ratio of purine core to dimethyl sulfate in acetone at 50°C achieves >95% methylation within 3 hours. Alternative alkylating agents such as methyl iodide (CH₃I) show reduced selectivity, producing N3-methyl byproducts in up to 18% yield.

N3-(2-Methoxyethyl) Substitution

The 2-methoxyethyl group at N3 is introduced via nucleophilic substitution using 2-methoxyethyl bromide (CH₂CH₂OCH₃Br). A recent advancement utilizes phase-transfer catalysis with tetrabutylammonium bromide (TBAB) to enhance reaction kinetics in biphasic systems (water/dichloromethane). This approach achieves 89% yield at 40°C compared to 68% yield under traditional homogeneous conditions.

Cyclization to Form the Tetrahydropyrimido Ring

Construction of the 6,7,8,9-tetrahydropyrimido annulated ring employs a two-step bromination-cyclization sequence:

Step 1: Bromination
Treatment of 7-(2-hydroxyethyl)-substituted intermediates with phosphorus tribromide (PBr₃) in dichloromethane at 0°C generates the critical 7-(2-bromoethyl) derivative. Nuclear magnetic resonance (NMR) studies confirm complete conversion within 1 hour when using a 1:3 substrate-to-PBr₃ molar ratio.

Step 2: Amine-Mediated Cyclization
The brominated intermediate undergoes ring closure via reaction with 2-methoxyethylamine in dimethoxyethane (DME) containing N,N-diisopropylethylamine (DIPEA). Kinetic analysis demonstrates pseudo-first-order behavior with a rate constant (k) of 0.45 h⁻¹ at 25°C.

Reaction Optimization and Scalability

Solvent Systems

Comparative studies of cyclization efficiency in various solvents reveal:

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
DME 7.20 92 12
THF 7.58 84 16
Acetonitrile 37.5 78 24

Data adapted from methodologies in.

Catalytic Enhancements

The addition of 5 mol% palladium on carbon (Pd/C) during hydrogenation steps reduces byproduct formation from 12% to <2% in N-alkylation reactions.

Industrial-Scale Production Considerations

Large-scale synthesis (batch sizes >10 kg) necessitates modifications to laboratory protocols:

  • Continuous Flow Reactors : Implemented for the bromination step to improve heat dissipation and safety profile
  • Automated pH Control : Critical during workup phases to minimize hydrolysis of acid-sensitive intermediates
  • Crystallization Optimization : Use of anti-solvent (n-heptane) in a 3:1 v/v ratio with ethyl acetate achieves 99.5% purity by HPLC

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of intermediates via Friedel-Crafts alkylation (for substituent introduction) followed by cyclization to form the pyrimido[2,1-f]purine core. Key steps include:

  • Substituent introduction : Methoxyethyl and methyl groups are added via alkylation or substitution reactions .
  • Cyclization : Optimized using catalysts like Lewis acids (e.g., AlCl₃) under controlled temperatures (60–80°C) to stabilize the fused ring system .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (water/acetonitrile) achieves >95% purity. Recrystallization in ethanol/water mixtures further enhances crystallinity .

Advanced: How do structural modifications at the methoxyethyl group influence kinase inhibition efficacy?

Answer:
Modifications at the methoxyethyl moiety (e.g., chain elongation or substitution with ethoxyethyl) alter steric and electronic properties, impacting kinase binding. Methodologies include:

  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values against kinases (e.g., CDK2, EGFR) using analogs from and .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) reveal that shorter chains (methoxyethyl vs. ethoxyethyl) improve fit into hydrophobic kinase pockets .
  • Experimental validation : Radioligand binding assays confirm reduced affinity when steric bulk increases, as seen in analogs with bulkier substituents .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methoxyethyl’s -OCH₃ at δ 3.2–3.4 ppm) and confirm cyclization via absence of terminal alkene signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 413.478 for C21H27N5O4 analogs) .
  • X-ray Crystallography : Resolves 3D conformation, confirming the fused bicyclic system’s planarity (analog data from ) .

Advanced: How can contradictory efficacy data in cancer cell lines be resolved?

Answer:

  • Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7, HeLa) and protocols (e.g., MTT assays at 48h incubation) to minimize variability .
  • Mechanistic profiling : Compare transcriptomic responses via RNA-seq to identify off-target effects (e.g., apoptosis vs. autophagy pathways) .
  • Dose-response analysis : Resolve discrepancies by testing a wider concentration range (0.1–100 µM) and calculating Hill slopes for efficacy curves .

Basic: What biological targets are hypothesized based on structural analogs?

Answer:

  • Kinases : CDK2 and EGFR inhibition are hypothesized due to purine core similarity to ATP-binding sites (analog data from and ) .
  • DNA topoisomerases : Methoxyethyl’s hydrogen-bonding potential may intercalate DNA, as seen in thymidine analogs () .
  • GPCRs : Aryl substituents (e.g., dimethoxyphenyl in ) suggest affinity for adenosine receptors .

Advanced: What strategies optimize the cyclization step’s reaction yield?

Answer:

  • Design of Experiments (DOE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, acetonitrile as solvent increases yield by 20% vs. THF .
  • In situ monitoring : ReactIR tracks intermediate formation, allowing real-time adjustment of reaction time (optimal: 6–8h) .
  • Catalyst screening : Zeolites or mesoporous silica improve cyclization efficiency (85% yield vs. 60% with AlCl₃ alone) .

Table 1: Comparative Kinase Inhibition of Structural Analogs

SubstituentKinase TargetIC₅₀ (µM)Source
3-(2-Methoxyethyl)CDK20.45
3-(3-Chlorobenzyl)EGFR1.2
3-(4-Fluorobenzyl)VEGFR22.8

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